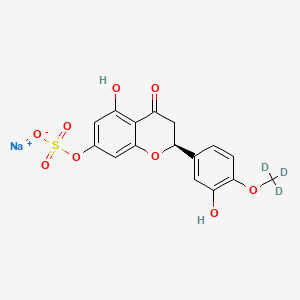

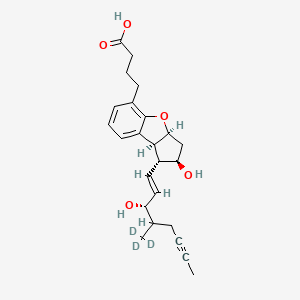

Beraprost-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beraprost-d3 is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin. It is primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. This compound is known for its vasodilatory, antiplatelet, and cytoprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Beraprost-d3 involves multiple steps. One practical synthesis route includes the preparation of a key intermediate, the tricyclic cyclopent[b]benzofuran core, from 2,6-dibromo-4-chlorophenol. The butyric side chain is introduced by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal . Another efficient synthesis method uses dicyclopentadiene as a starting material, with the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Beraprost-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. These intermediates often retain the core structure of the cyclopent[b]benzofuran ring.

Aplicaciones Científicas De Investigación

Beraprost-d3 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying prostacyclin analogues and their synthetic pathways.

Biology: Investigated for its effects on cellular signaling pathways and its role in vasodilation and platelet aggregation.

Medicine: Primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. .

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Beraprost-d3 exerts its effects by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites. This reduction in calcium influx leads to the relaxation of smooth muscle cells and vasodilation . Additionally, this compound inhibits platelet aggregation, which contributes to its antiplatelet effects .

Comparación Con Compuestos Similares

Similar Compounds

Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.

Treprostinil: A prostacyclin analogue with similar vasodilatory and antiplatelet effects.

Epoprostenol: A naturally occurring prostacyclin used in the treatment of pulmonary arterial hypertension.

Uniqueness of Beraprost-d3

This compound is unique due to its oral bioavailability and stability compared to other prostacyclin analogues. It has a longer half-life and can be administered orally, making it more convenient for patients .

Propiedades

Fórmula molecular |

C24H30O5 |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3 |

Clave InChI |

CTPOHARTNNSRSR-GCGWXSJGSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

SMILES canónico |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)

![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)